molecular formula C14H16Cl2N2O3S B345360 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole CAS No. 898640-17-0

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole

Cat. No.: B345360
CAS No.: 898640-17-0
M. Wt: 363.3g/mol
InChI Key: JJUGMPMSUXHYPW-UHFFFAOYSA-N
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Description

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It features a sulfonyl group attached to an imidazole ring, which is further substituted with dichloro and ethoxy groups on a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenyl Sulfonyl Intermediate: The starting material, 2,5-dichloro-4-ethoxyphenol, undergoes sulfonylation using chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate.

    Imidazole Ring Formation: The sulfonyl chloride intermediate is then reacted with 2-propan-2-ylimidazole in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed, though care must be taken to avoid over-oxidation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted phenyl derivatives, while oxidation could potentially lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The dichloro and ethoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Shares the dichloro and sulfonyl functional groups but differs in the core structure.

    4-Pyrimidinamine, 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl): Another similar compound with a pyrimidine core instead of an imidazole.

Uniqueness

1-(2,5-Dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole is unique due to its specific substitution pattern and the presence of both dichloro and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3S/c1-4-21-12-7-11(16)13(8-10(12)15)22(19,20)18-6-5-17-14(18)9(2)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUGMPMSUXHYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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